1-Bromo-7-methylnaphthalene

Description

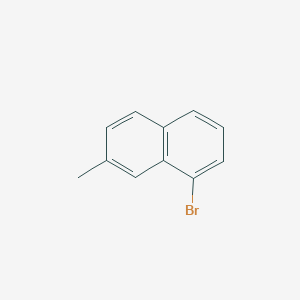

1-Bromo-7-methylnaphthalene (CAS 33295-35-1) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene core substituted with a bromine atom at the 7-position and a methyl group at the 1-position (Figure 1). Its molecular formula is C₁₁H₉Br, with a molar mass of 237.09 g/mol. The compound’s SMILES notation is CC1=C2C=C(C=CC2=CC=C1)Br, and its InChIKey is AYHZOTAQXZRRIH-UHFFFAOYSA-N . This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) or in metal-organic framework (MOF) construction .

Properties

IUPAC Name |

1-bromo-7-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAPPEJPUIIOMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2Br)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80324195 | |

| Record name | 1-bromo-7-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7511-27-5 | |

| Record name | NSC405991 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromo-7-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-7-methylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Aromatic Bromination via N-Bromosuccinimide

A patent describing the bromination of 1-methylnaphthalene to 4-bromo-1-methylnaphthalene uses NBS in acetonitrile at 0 °C to room temperature, achieving a 99% yield of the brominated product with high purity after workup involving sodium sulfite quenching and organic extraction. This method can be adapted for 7-methylnaphthalene, expecting similar regioselectivity with proper control of reaction conditions.

Benzylic Bromination

Subsequent bromination of the methyl side chain to form bromomethyl derivatives employs NBS in carbon tetrachloride with benzoyl peroxide as a radical initiator at elevated temperatures (70–78 °C). This step provides bromomethyl derivatives in yields around 71%, suitable for further transformations.

Oxidation to Aldehydes and Beyond

Benzylic bromides can be oxidized to aldehydes using reagents such as pyridinium chlorochromate (PCC) or through the Sommelet reaction with hexamethylenetetramine. This step is crucial for preparing intermediates that can be further converted into nitriles or other functional groups.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Aromatic Bromination with NBS | 7-Methylnaphthalene | NBS, acetonitrile | 0–25 °C, overnight | High regioselectivity, high yield | Requires careful temperature control |

| Benzylic Bromination | This compound | NBS, CCl4, BPO | 70–78 °C, reflux | Efficient side-chain bromination | Radical conditions may cause side reactions |

| Oxidation to Aldehyde | Bromomethyl derivative | PCC or hexamethylenetetramine | Room temp to reflux | Enables further functionalization | Moderate yields, sensitive reagents |

| Diels–Alder + Deoxygenation | 2-Methylfuran + 3-bromobenzyne | LDA, 1,3-dibromobenzene | Mild conditions | High regioselectivity, novel approach | Complex setup, less common |

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-7-methylnaphthalene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide (CN⁻) to form nitriles.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium cyanide (NaCN) or potassium cyanide (KCN) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.

Major Products Formed:

Substitution Reactions: Formation of 7-methylnaphthalene-1-carbonitrile.

Oxidation Reactions: Formation of 1-bromo-7-methyl-2-naphthoic acid.

Reduction Reactions: Formation of 7-methylnaphthalene.

Scientific Research Applications

Organic Synthesis

1-Bromo-7-methylnaphthalene serves as an important intermediate in organic synthesis. It is utilized as a building block for creating more complex organic molecules. The compound participates in various chemical reactions, including:

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as cyanide, to form nitriles.

- Oxidation Reactions: The methyl group can be oxidized to yield carboxylic acids or other derivatives.

- Reduction Reactions: The bromine atom can be reduced to produce the corresponding hydrocarbon.

Biochemical Research

In biochemical contexts, this compound has been shown to interact with enzymes and proteins. It can induce oxidative stress in cells by generating reactive oxygen species (ROS), influencing cell signaling pathways and gene expression. This property makes it valuable for studying biological pathways involving brominated aromatic compounds.

Industrial Applications

The compound is also used in the production of specialty chemicals and materials that possess specific properties. Its unique structure allows for tailored reactivity in industrial processes, enhancing the development of new materials with desired characteristics .

Case Study 1: Electrophilic Aromatic Substitution

Research has demonstrated that this compound undergoes electrophilic aromatic substitution reactions due to the presence of the bromine atom. This reaction pathway has been utilized in synthesizing various derivatives that exhibit unique electronic properties .

A study evaluated the effects of this compound on cellular metabolism and gene expression. The results indicated that exposure to this compound could lead to significant alterations in oxidative stress levels, affecting overall cellular health and function.

Mechanism of Action

The mechanism of action of 1-Bromo-7-methylnaphthalene involves its interaction with various molecular targets and pathways. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methyl group can influence the compound’s reactivity and stability. The compound’s effects are mediated through its ability to form reactive intermediates and interact with biological macromolecules.

Comparison with Similar Compounds

1-Bromo-2-methylnaphthalene

- Structure : Bromine at position 1, methyl at position 2.

- Synthesis : Prepared via N-bromosuccinimide (NBS)-mediated bromination of 2-methylnaphthalene under UV irradiation, yielding 71.3% after recrystallization .

- Reactivity : The proximity of bromine and methyl groups creates steric hindrance, slowing electrophilic substitution. This contrasts with 1-bromo-7-methylnaphthalene, where substituents are distal, reducing steric effects.

1-Bromo-4-methylnaphthalene

- Structure : Bromine at position 1, methyl at position 3.

Table 1: Physical Properties of Positional Isomers

Functional Group Variants

1-Bromo-7-methoxynaphthalene

- Structure : Methoxy (-OCH₃) replaces methyl at position 6.

- Synthesis : Methylation of hydroxy precursors using dimethyl sulfonate, as demonstrated in aroylated naphthalene derivatives .

- Electronic Effects : The electron-donating methoxy group increases electron density at the naphthalene ring, enhancing reactivity in nucleophilic substitutions compared to the electron-neutral methyl group in this compound .

1-Bromo-7-fluoronaphthalene

Table 2: Substituent Effects on Reactivity

| Compound | Substituent | Electronic Effect | Relative Reactivity in EAS* |

|---|---|---|---|

| This compound | -CH₃ | Mildly donating | Moderate |

| 1-Bromo-7-methoxynaphthalene | -OCH₃ | Strongly donating | High |

| 1-Bromo-7-fluoronaphthalene | -F | Strongly withdrawing | Low |

*Electrophilic Aromatic Substitution (EAS) .

Biological Activity

1-Bromo-7-methylnaphthalene (C₁₁H₉Br) is an organic compound derived from naphthalene, characterized by the substitution of a bromine atom at the first position and a methyl group at the seventh position. This compound is of interest in various biological studies due to its potential interactions with cellular processes and its role in biochemical pathways. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.

This compound exhibits significant biochemical properties that influence its biological activity:

- Reactivity : The bromine atom is involved in electrophilic aromatic substitution reactions, while the methyl group affects the compound's stability and reactivity.

- Cellular Effects : The compound can induce oxidative stress by generating reactive oxygen species (ROS), impacting cell signaling pathways and gene expression.

- Enzyme Interactions : It has been shown to interact with various enzymes, potentially leading to either inhibition or activation of their catalytic activities.

The biological effects of this compound are mediated through several mechanisms:

- Binding Interactions : The compound can bind to active sites of enzymes, altering their function. This binding can lead to changes in metabolic pathways and cellular responses.

- Subcellular Localization : The localization within cellular compartments such as mitochondria or the endoplasmic reticulum can significantly influence its activity and interactions with biomolecules.

Cytotoxicity and Cell Viability

In vitro studies have assessed the cytotoxic effects of this compound on various mammalian cell lines. These studies typically employ assays such as:

- MTT Assay : Measures cell viability based on metabolic activity.

- Colony Formation Assays : Evaluates the ability of cells to proliferate and form colonies post-treatment.

The results indicate that this compound exhibits varying degrees of cytotoxicity depending on concentration and exposure time. Higher concentrations tend to induce significant cell death, primarily through apoptosis mechanisms .

Case Study: Oxidative Stress Induction

A study investigated the role of this compound in inducing oxidative stress in human liver cells (HepG2). The findings revealed that exposure to the compound resulted in increased levels of ROS, leading to:

- Altered Gene Expression : Genes associated with oxidative stress response were upregulated.

- Cell Cycle Arrest : Cells exhibited a significant increase in G0/G1 phase arrest, indicating a halt in proliferation due to stress responses.

This case highlights the potential use of this compound as a tool for studying oxidative stress mechanisms in cellular biology .

Comparative Analysis

To provide a clearer understanding of this compound's biological activity, it is useful to compare it with similar compounds. Below is a summary table comparing its properties with those of 7-Bromo-1-methylnaphthalene.

| Compound | Molecular Formula | Biological Activity | Mechanism of Action |

|---|---|---|---|

| This compound | C₁₁H₉Br | Induces oxidative stress; cytotoxic effects | Enzyme interaction; ROS generation |

| 7-Bromo-1-methylnaphthalene | C₁₁H₉Br | Limited studies; potential anti-cancer | Electrophilic substitution |

Q & A

Q. Table 1. Key Parameters for GC×GC-TOF/MS Analysis of Isomers

| Parameter | Specification |

|---|---|

| Primary Column | DB-WAX (60 m × 0.25 mm × 0.25 µm) |

| Secondary Column | DB-5 (2 m × 0.10 mm × 0.10 µm) |

| Modulation Period | 6 sec |

| Ionization Mode | Electron Impact (70 eV) |

| Mass Range | m/z 50–600 |

| LOD (Soil Matrix) | 0.05 µg/kg |

Q. Table 2. ATSDR’s Priority Data Needs for this compound

| Endpoint | Recommended Model | Duration |

|---|---|---|

| Chronic Hepatotoxicity | Sprague-Dawley Rats (Oral Gavage) | 90 days |

| Neurodevelopmental | Zebrafish Embryos (FET Assay) | 120 hpf |

| Environmental Fate | Soil Microcosms (OECD 307) | 60 days |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.